N,4-dimethylpicolinamide
Overview
Description
N,4-dimethylpicolinamide, also known as this compound, is a useful research compound. Its molecular formula is C8H10N2O and its molecular weight is 150.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
N,4-Dimethylpicolinamide primarily targets the fungal lipid-transfer protein Sec14 . Sec14 is a critical protein in fungi, playing a significant role in the regulation of lipid metabolism and vesicle trafficking .
Mode of Action
The compound interacts with its target, Sec14, by inhibiting its function . This selective inhibition disrupts the normal functioning of the fungal cells, leading to their eventual death . The exact molecular interaction between this compound and Sec14 is still under investigation.
Biochemical Pathways
The affected pathway is the lipid metabolism pathway regulated by Sec14 . By inhibiting Sec14, this compound disrupts the normal lipid metabolism in the fungal cells, which can lead to a variety of downstream effects, including impaired cell membrane function and disrupted cellular processes .
Pharmacokinetics
Based on its chemical structure and properties, it is expected to have high gi absorption and be bbb permeant . It is also predicted to be a CYP1A2 inhibitor . These properties suggest that this compound could have good bioavailability. More research is needed to confirm these predictions and fully understand the ADME properties of this compound.
Result of Action
The result of this compound’s action is the death of the fungal cells . By inhibiting Sec14, the compound disrupts critical cellular processes, leading to cell death . This makes this compound a potential candidate for the development of new antifungal agents .
Properties
IUPAC Name |
N,4-dimethylpyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-6-3-4-10-7(5-6)8(11)9-2/h3-5H,1-2H3,(H,9,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNAOJSQCXWZLNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101295552 | |
Record name | N,4-Dimethyl-2-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107427-71-4 | |
Record name | N,4-Dimethyl-2-pyridinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107427-71-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,4-Dimethyl-2-pyridinecarboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101295552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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